molecular formula C21H15ClN2O3 B11624174 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide

Cat. No.: B11624174
M. Wt: 378.8 g/mol
InChI Key: PULJWORRUFEGJI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H15ClN2O3/c22-17-11-10-14(23-20(25)13-26-15-6-2-1-3-7-15)12-16(17)21-24-18-8-4-5-9-19(18)27-21/h1-12H,13H2,(H,23,25)

InChI Key

PULJWORRUFEGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours, yielding 50-96% .

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitro groups in benzoxazole derivatives can be confirmed by the absence of -NO2 bands and the emergence of -NH bands in their IR spectra .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit DNA gyrase, an enzyme involved in DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication. Additionally, benzoxazole derivatives can interact with other molecular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

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